3,5-DICYANONITROBENZENE
Overview
Description
3,5-DICYANONITROBENZENE is an organic compound with the molecular formula C8H3N3O2. This compound is characterized by the presence of a nitro group (-NO2) and two nitrile groups (-CN) attached to a benzene ring. It is a yellow crystalline solid that is sparingly soluble in water. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DICYANONITROBENZENE typically involves the nitration of benzene-1,3-dicarbonitrile. One common method involves the reaction of benzene-1,3-dicarbonitrile with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-DICYANONITROBENZENE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols as nucleophiles, often in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 5-Aminobenzene-1,3-dicarbonitrile.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives.
Scientific Research Applications
3,5-DICYANONITROBENZENE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-DICYANONITROBENZENE involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The nitrile groups can also participate in covalent bonding with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzene-1,2-dicarbonitrile: Similar structure but with nitrile groups at different positions.
3-Nitrobenzene-1,2-dicarbonitrile: Another isomer with different positioning of the nitro and nitrile groups.
Uniqueness
3,5-DICYANONITROBENZENE is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-nitrobenzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-1-7(5-10)3-8(2-6)11(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNQLBUHVOIDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396502 | |
Record name | 5-nitrobenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33224-18-9 | |
Record name | 5-nitrobenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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